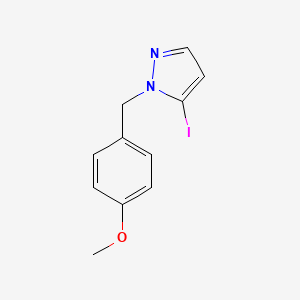
5-Iodo-1-(4-methoxybenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1-(4-methoxybenzyl)-1H-pyrazole is a heterocyclic organic compound that features an iodine atom, a methoxybenzyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-(4-methoxybenzyl)-1H-pyrazole typically involves the iodination of a suitable precursor. One common method is the reaction of 1-(4-methoxybenzyl)-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the iodine and other reagents.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-(4-methoxybenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while a Suzuki coupling would produce a biaryl compound.
Scientific Research Applications
5-Iodo-1-(4-methoxybenzyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 5-Iodo-1-(4-methoxybenzyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The iodine atom and methoxybenzyl group can interact with the target molecule through various non-covalent interactions, such as hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-1-(4-methoxybenzyl)-4-phenyl-1H-1,2,3-triazole: This compound has a similar structure but features a triazole ring instead of a pyrazole ring.
1-Iodo-4-methoxybenzene: This compound lacks the pyrazole ring but has a similar methoxybenzyl group and iodine atom.
Uniqueness
5-Iodo-1-(4-methoxybenzyl)-1H-pyrazole is unique due to the presence of both the iodine atom and the methoxybenzyl group on the pyrazole ring. This combination of functional groups imparts specific chemical properties that can be exploited in various applications, such as selective binding to biological targets or participation in specific chemical reactions.
Properties
Molecular Formula |
C11H11IN2O |
|---|---|
Molecular Weight |
314.12 g/mol |
IUPAC Name |
5-iodo-1-[(4-methoxyphenyl)methyl]pyrazole |
InChI |
InChI=1S/C11H11IN2O/c1-15-10-4-2-9(3-5-10)8-14-11(12)6-7-13-14/h2-7H,8H2,1H3 |
InChI Key |
STFNAKXFXQHKJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


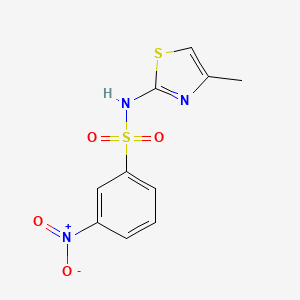

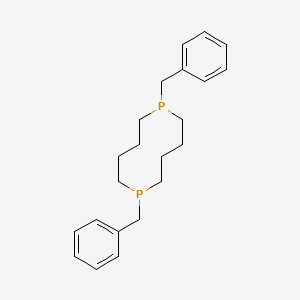
![[5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid](/img/structure/B13974514.png)
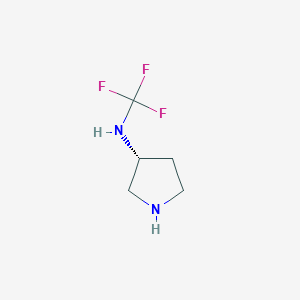
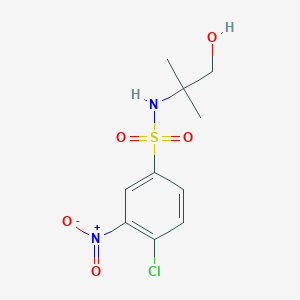


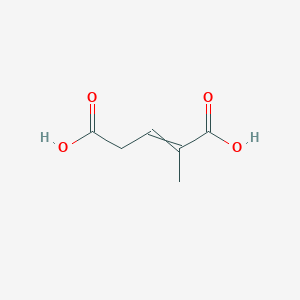
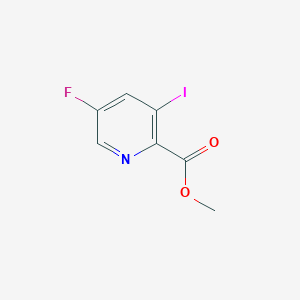
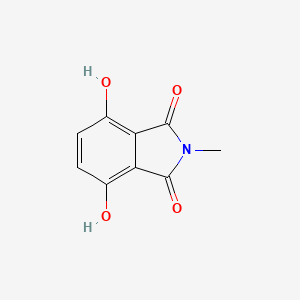
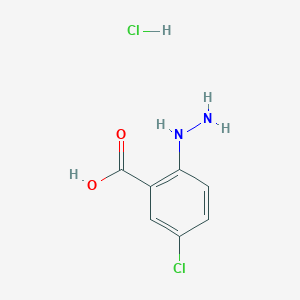
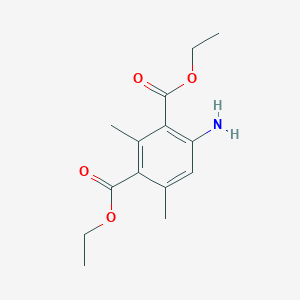
![N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13974605.png)
